molecular formula C10H24N2O B15288011 2-[4-Aminopentyl(propyl)amino]ethanol

2-[4-Aminopentyl(propyl)amino]ethanol

Cat. No.: B15288011
M. Wt: 188.31 g/mol
InChI Key: YIVNJZXMCAPLFX-UHFFFAOYSA-N
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Description

2-[4-Aminopentyl(propyl)amino]ethanol is an ethanolamine derivative characterized by a branched alkylamine structure. The molecule features a secondary amine group linked to a pentyl chain with an amino substituent and a propyl group, conferring both hydrophilic (ethanol moiety) and hydrophobic (alkyl chains) properties.

Properties

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

2-[4-aminopentyl(propyl)amino]ethanol

InChI

InChI=1S/C10H24N2O/c1-3-6-12(8-9-13)7-4-5-10(2)11/h10,13H,3-9,11H2,1-2H3

InChI Key

YIVNJZXMCAPLFX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCC(C)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Aminopentyl(propyl)amino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-pentanone with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts such as hydrogen chloride .

Industrial Production Methods

Industrial production of 2-[4-Aminopentyl(propyl)amino]ethanol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-Aminopentyl(propyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-[4-Aminopentyl(propyl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Aminopentyl(propyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including changes in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[4-Aminopentyl(propyl)amino]ethanol (inferred properties) with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
2-[4-Aminopentyl(propyl)amino]ethanol* C₁₀H₂₃N₃O 201.31 4-aminopentyl, propyl Polar solvents (e.g., ethanol) Surfactants, drug intermediates
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol C₁₀H₁₇N₃O 195.26 Pyrimidinyl, propyl Organic solvents Pharmaceutical research
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethanol C₉H₂₃NO₄Si 245.37 Trimethoxysilyl, methyl, propyl Ethanol, acetone Silane coupling agents
4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) C₁₇H₂₄N₂O₂ 288.38 Indole, ethyl, propyl, acetate DMF, DMSO Psychoactive research
Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate C₁₃H₂₀N₂O₂ 236.31 2-methylpropyl, 4-aminobenzoate Organic solvents Polymer modification
Key Observations:
  • Molecular Weight: The trimethoxysilyl-containing analog (C₉H₂₃NO₄Si) has the highest molecular weight (245.37 g/mol), attributed to the silicon-based group .
  • Solubility: Hydrophobic substituents (e.g., pyrimidinyl in ) reduce water solubility, while ethanolamine backbones enhance compatibility with polar solvents.
  • Functional Groups: The 4-aminopentyl group in the target compound distinguishes it from analogs like 4-AcO-EPT, which features an indole core .

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